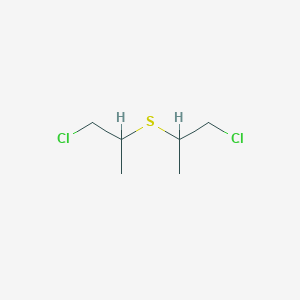![molecular formula C25H20ClO4PS2 B14482792 Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane CAS No. 64931-12-0](/img/structure/B14482792.png)
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a chloro group, with additional benzenesulfonyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines, which provides a convenient route to various phosphine derivatives . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of such phosphine compounds may involve the use of phosphorus trichloride and benzene derivatives under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new phosphine derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphine oxides or reduced to form phosphine hydrides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium amide, Grignard reagents, and organolithium compounds are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and phosphine hydrides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane has several applications in scientific research:
Mécanisme D'action
The mechanism by which Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom, with its lone pair of electrons, can form stable complexes with transition metals, facilitating various catalytic cycles . The benzenesulfonyl groups may also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Chlorodiphenylphosphine: Similar in structure but lacks the benzenesulfonyl groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom, differing in its steric and electronic properties.
Dichlorophenylphosphine: Contains two chloro groups and one phenyl group, offering different reactivity patterns.
Uniqueness: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is unique due to the presence of both benzenesulfonyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
Propriétés
Numéro CAS |
64931-12-0 |
|---|---|
Formule moléculaire |
C25H20ClO4PS2 |
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
bis(benzenesulfonyl)methylidene-chloro-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClO4PS2/c26-31(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25(32(27,28)23-17-9-3-10-18-23)33(29,30)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
AHLSYXBXVRRWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
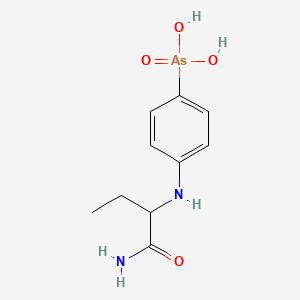
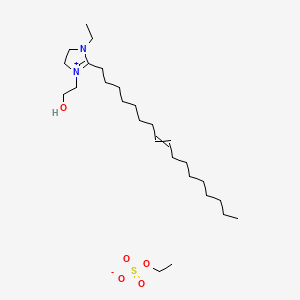
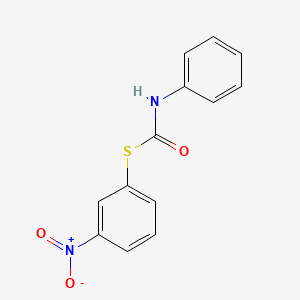
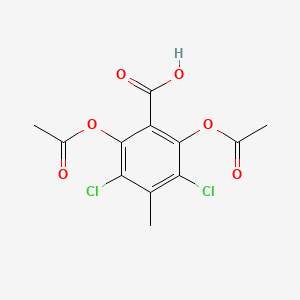
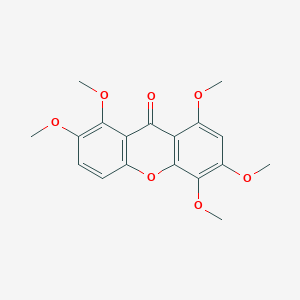
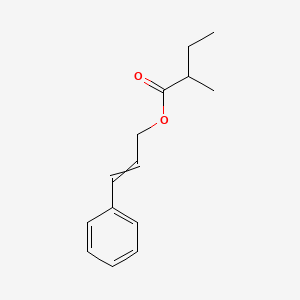
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
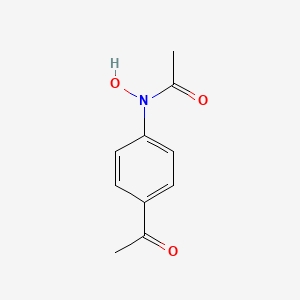
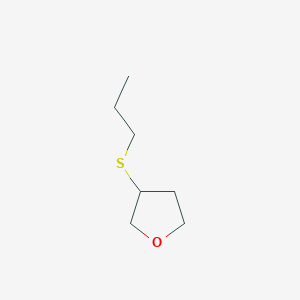
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
